(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone” is not provided in the available sources.Scientific Research Applications
Anticancer and Antituberculosis Potential
A series of derivatives synthesized from a related compound showed significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis activity. These findings highlight the compound's potential in developing treatments for both cancer and tuberculosis, underscoring its therapeutic versatility (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition and Alzheimer's Disease
In research focused on Alzheimer's disease, derivatives exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a template for new drug development against Alzheimer's disease. This research outlines the compound's role in inhibiting enzymes relevant to the disease's progression, offering a pathway for therapeutic intervention (Hassan et al., 2018).
Antimicrobial Activity
Another study synthesized derivatives with antimicrobial properties, suggesting the compound's utility in addressing bacterial and fungal infections. This expands its scientific applications to include antimicrobial resistance research, highlighting its potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Tubulin Polymerization Inhibition
Research into the compound's derivatives has also shown potent inhibition of tubulin polymerization, a mechanism relevant in cancer treatment. This suggests its utility in designing novel and potent tubulin polymerization inhibitors, offering insights into cancer cell growth inhibition strategies (Prinz et al., 2017).
Future Directions
The future directions for research on “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the potential therapeutic applications of similar compounds , future research could also explore the potential of “this compound” in this context.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Similar compounds have shown affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, along with binding data, have been used to identify promising lead compounds .
Biochemical Pathways
The alpha1-adrenergic receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of the compound with these receptors could potentially affect these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico methods . These studies have identified compounds with an acceptable pharmacokinetic profile for further investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
Similar compounds have been shown to inhibit the catalytical activity of parp1, enhance cleavage of parp1, enhance phosphorylation of h2ax, and increase caspase 3/7 activity .
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-21-14-5-3-2-4-13(14)15(18)16-8-10-17(11-9-16)22(19,20)12-6-7-12/h2-5,12H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVTYAPZBKQXPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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